molecular formula C14H8BrN3O B8132682 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one

8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one

Cat. No.: B8132682
M. Wt: 314.14 g/mol
InChI Key: YQVNHQYNGXPYHN-UHFFFAOYSA-N
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Description

Preparation Methods

Currently, there is limited specific information available on the synthetic routes and reaction conditions for the preparation of 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one. general methods for the preparation of similar compounds often involve complex organic synthesis techniques, including multi-step reactions and purification processes. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The detailed chemical reactions that 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one undergoes are not well-documented. Generally, compounds like this can undergo various types of reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions would vary based on the reaction conditions and reagents used.

Scientific Research Applications

8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is involved in genetic information processing and is a part of the KEGG Orthology group . This compound is used in research to understand protein families and their roles in various biological processes. Its applications extend to studying the molecular mechanisms of diseases and developing potential therapeutic interventions.

Mechanism of Action

The mechanism of action of 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one involves its role as a FAST kinase domain-containing protein. This protein is involved in various cellular processes, including signal transduction and regulation of gene expression. The molecular targets and pathways involved include interactions with other proteins and nucleic acids, influencing cellular functions and responses.

Comparison with Similar Compounds

8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one can be compared with other similar compounds such as FAST kinase domain-containing protein 1, 2, and 3. These compounds share similar structural features and biological functions but may differ in their specific roles and interactions within the cell. The uniqueness of this compound lies in its specific association with the Sumatra barb and its particular functions in genetic information processing.

Properties

IUPAC Name

8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6,17H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVNHQYNGXPYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C4=C(C=C3)C=NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C4=C(C=C3)C=NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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